
N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a nitrogen-containing heterocyclic compound with diverse pharmaceutical and industrial applications. Structurally, it belongs to the quinoxaline class of compounds. Quinoxalines are white crystalline powders and have been studied for their multifunctional properties .
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of This compound is C~21~H~17~ClN~4~O~3~S . It has an average mass of approximately 440.9 Da. For a visual representation, refer to the ChemSpider structure .
Applications De Recherche Scientifique
Green Synthesis of Quinoxaline Derivatives
N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is related to quinoxaline derivatives, which are synthesized using environmentally friendly methods. One study demonstrated a green approach for the regioselective synthesis of novel quinoxaline derivatives, emphasizing the benefits of short reaction times, excellent yields, and the absence of extraction and chromatographic purification steps (Poomathi et al., 2015).
Corrosion Inhibition in Mild Steel
Quinoxaline derivatives have been studied for their application as corrosion inhibitors. A specific study analyzed their effectiveness in protecting mild steel in acidic environments, revealing that they act as mixed-type inhibitors and significantly reduce corrosion (Saraswat & Yadav, 2020).
Sulfonamide Hybrid Compounds in Pharmacology
Sulfonamide-based hybrid compounds, including quinoxaline derivatives, exhibit diverse pharmacological activities. These hybrids have shown promise in areas like antibacterial, antitumor, and anti-neuropathic pain activities (Ghomashi et al., 2022).
Antimicrobial and Mosquito Larvicidal Activities
Quinoxaline derivatives have also been synthesized for their antimicrobial and mosquito larvicidal properties. Studies have shown that these compounds exhibit significant activity against various bacterial and fungal strains, as well as being lethal to mosquito larvae (Rajanarendar et al., 2010).
Antiprotozoal Activity of Metal-Based Sulfonamides
The synthesis and antiprotozoal activity of sulfonamides, including quinoxaline derivatives, have been investigated. These studies reveal that complexing sulfonamides with metals like copper and zinc enhances their antiprotozoal properties (Silva et al., 2010).
Pro-Apoptotic Effects in Cancer Cells
Quinoxaline sulfonamide derivatives have been shown to induce pro-apoptotic effects in cancer cells. They activate molecular pathways that reduce cell proliferation and promote apoptosis, offering potential for cancer treatment (Cumaoğlu et al., 2015).
Anticancer Agents
Some quinoxaline derivatives have shown potent antiproliferative activities against various human cancer cell lines. They exhibit cytotoxicity and can induce apoptotic cell death, suggesting potential applications in cancer therapy (Thabit et al., 2015).
Antibacterial Activity
Quinoxaline sulfonamides have been synthesized for their antibacterial activities. Research indicates they are effective against bacteria like Staphylococcus spp. and Escherichia coli, underlining their potential in combating bacterial infections (Alavi et al., 2017).
Antiviral Activity
Sulfonamide derivatives related to quinoxalines have been investigated for their antiviral activities. Specific compounds have shown efficacy against viruses like the tobacco mosaic virus, suggesting potential in antiviral drug development (Chen et al., 2010).
Propriétés
IUPAC Name |
N-[3-(2-chloroanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2S/c1-25-11-12(10-20-25)28(26,27)24-18-17(21-14-7-3-2-6-13(14)19)22-15-8-4-5-9-16(15)23-18/h2-11H,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFPKBLLNDKKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

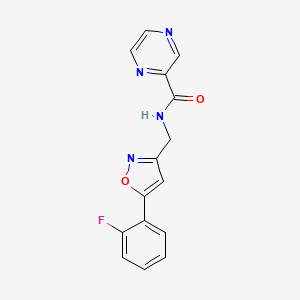
![1-(4-Acetylpiperazin-1-yl)-3-[(4-methylphenyl)methylamino]propan-1-one;hydrochloride](/img/structure/B2692816.png)
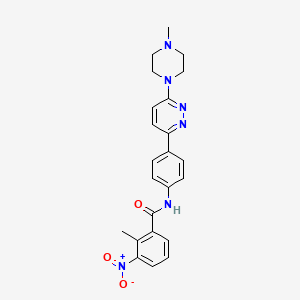
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2692820.png)
![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)
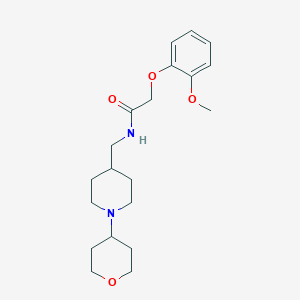
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)
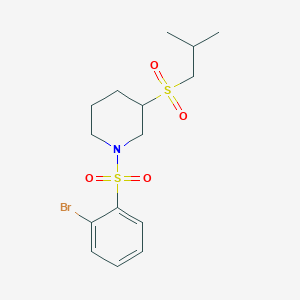
![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2692828.png)

![Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate](/img/structure/B2692832.png)
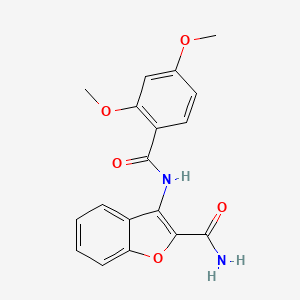
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2692835.png)